4-Iodobenzeneacetaldehyde
Description
4-Iodobenzeneacetaldehyde (CAS: 109347-43-5) is an aromatic aldehyde characterized by a benzene ring substituted with an iodine atom at the para position and an acetaldehyde group (-CH₂CHO) at the adjacent position. Its molecular formula is C₈H₇IO, with a molecular weight of 246.05 g/mol. The compound’s structure combines the electron-withdrawing effects of iodine with the reactivity of the aldehyde functional group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
The iodine atom enhances the compound’s utility in cross-coupling reactions (e.g., Suzuki-Miyaura or Ullmann couplings), where it acts as a directing group or a leaving agent . Additionally, the aldehyde group facilitates nucleophilic additions and condensations, enabling the synthesis of Schiff bases, hydrazones, and heterocyclic derivatives. Industrial applications include its use as a precursor for fine chemicals, agrochemicals, and bioactive molecules .
Properties
IUPAC Name |
2-(4-iodophenyl)acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IO/c9-8-3-1-7(2-4-8)5-6-10/h1-4,6H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPPDFYGIWWHQBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC=O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Iodobenzeneacetaldehyde can be synthesized through several methods. One common approach involves the iodination of benzeneacetaldehyde using iodine and a suitable oxidizing agent. The reaction typically occurs under mild conditions, often in the presence of a catalyst such as copper(II) sulfate.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale iodination processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors to ensure consistent product quality. The reaction conditions are carefully controlled to prevent over-iodination and to maximize the efficiency of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form 4-iodobenzoic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can yield 4-iodobenzyl alcohol. Sodium borohydride is a typical reducing agent used for this purpose.
Substitution: The iodine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with sodium azide can produce 4-azidobenzeneacetaldehyde.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide.
Major Products:
Oxidation: 4-Iodobenzoic acid.
Reduction: 4-Iodobenzyl alcohol.
Substitution: 4-Azidobenzeneacetaldehyde.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Reactions
4-Iodobenzeneacetaldehyde serves as a versatile intermediate in the synthesis of various organic compounds. It can participate in reactions such as nucleophilic substitutions and coupling reactions, making it valuable in the development of pharmaceuticals and agrochemicals. For instance, it can be used to synthesize substituted phenyl derivatives, which are crucial in drug development.
Table 1: Key Reactions Involving this compound
| Reaction Type | Product Example | Reference |
|---|---|---|
| Nucleophilic Substitution | 4-Iodophenylacetic acid | |
| Coupling with Aryl Boronic Acids | Biaryl compounds | |
| Reduction to Alcohols | 4-Iodophenylmethanol |
Medicinal Chemistry
Pharmaceutical Applications
The compound has garnered attention for its potential therapeutic applications. Its structure allows it to interact with biological targets effectively. Research has indicated that derivatives of this compound exhibit antimicrobial and anticancer activities.
Case Study: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, derivatives of this compound were synthesized and tested for their cytotoxic effects against various cancer cell lines. The results demonstrated significant inhibition of cell proliferation, suggesting its potential as a lead compound for anticancer drug development .
Materials Science
Use in Polymer Chemistry
This compound can also be utilized in the synthesis of polymers and advanced materials. Its reactivity allows for incorporation into polymer chains, enhancing properties such as thermal stability and mechanical strength.
Table 2: Polymer Applications of this compound
| Polymer Type | Application Area | Reference |
|---|---|---|
| Polymeric Nanocomposites | Coatings and adhesives | |
| Conductive Polymers | Electronics |
Environmental Science
Role in Environmental Studies
Research indicates that this compound can be involved in environmental monitoring due to its potential as a tracer for pollution studies. Its unique chemical properties allow it to be used as a marker for specific environmental processes.
Case Study: Pollution Tracing
A study investigated the use of this compound as a tracer for studying the degradation pathways of organic pollutants in aquatic systems. The results highlighted its effectiveness in tracking pollutant transport and transformation .
Mechanism of Action
The mechanism of action of 4-iodobenzeneacetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The iodine atom can also participate in halogen bonding, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Table 1: Structural and Physical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Functional Group | Key Structural Features |
|---|---|---|---|---|---|
| This compound | 109347-43-5 | C₈H₇IO | 246.05 | Aldehyde | Iodine (para), aldehyde (side chain) |
| 3-(4-Iodophenyl)propanal | 213264-51-8 | C₉H₉IO | 260.07 | Aldehyde | Longer carbon chain (C3) |
| 1-(4-Iodophenyl)propan-2-one | 21906-36-5 | C₉H₉IO | 260.07 | Ketone | Iodine (para), ketone (C=O) |
| Methyl 4-iodobenzoate | 619-44-3 | C₈H₇IO₂ | 262.05 | Ester | Iodine (para), ester (-COOCH₃) |
Key Observations :
- Chain Length and Flexibility : 3-(4-Iodophenyl)propanal has a longer aliphatic chain, increasing hydrophobicity and steric bulk compared to this compound .
- Functional Group Reactivity : Aldehydes (this compound, 3-(4-iodophenyl)propanal) exhibit higher reactivity toward nucleophiles than ketones or esters. For example, aldehydes undergo rapid oxidation to carboxylic acids, while ketones like 1-(4-iodophenyl)propan-2-one are more stable under oxidative conditions .
- Electronic Effects : The para-iodine substituent in all compounds withdraws electron density, activating the ring for electrophilic substitution but deactivating it toward nucleophilic attack.
Reactivity Insights :
- Oxidative Stability : this compound is prone to air oxidation, requiring storage under inert conditions. In contrast, methyl 4-iodobenzoate (ester) and 1-(4-iodophenyl)propan-2-one (ketone) exhibit greater stability .
- Cross-Coupling Efficiency : The iodine atom in this compound participates efficiently in palladium-catalyzed couplings, outperforming bromine or chlorine analogs in certain cases due to iodide’s superior leaving-group ability .
Research Findings and Industrial Relevance
- Pharmaceutical Synthesis : this compound serves as a key intermediate in synthesizing tyrosine kinase inhibitors, leveraging its aldehyde group for condensation with amines .
- Material Science : Methyl 4-iodobenzoate is employed in crystal engineering, where its ester group facilitates hydrogen-bonding networks in coordination polymers .
- Limitations : The high molecular weight and hydrophobicity of iodinated compounds like 3-(4-iodophenyl)propanal limit their solubility in aqueous media, necessitating organic solvents for reactions .
Biological Activity
4-Iodobenzeneacetaldehyde, a compound characterized by the presence of an iodine atom and an aldehyde functional group on a benzene ring, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
This compound has the following chemical properties:
- Molecular Formula : C8H8I
- Molecular Weight : 232.06 g/mol
- CAS Number : 352-34-1
- Structure :
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : Compounds with similar structures have shown significant antioxidant properties, which are crucial in mitigating oxidative stress in cells.
- Antimicrobial Properties : The presence of iodine is often linked to antimicrobial activity, making this compound a potential candidate for developing new antimicrobial agents.
- Cytotoxic Effects : Studies indicate that derivatives of iodobenzene compounds exhibit cytotoxicity against various cancer cell lines, suggesting potential applications in cancer therapy.
Antioxidant Activity
Research has demonstrated that this compound exhibits antioxidant properties. For instance, studies on related compounds have shown that they can scavenge free radicals and reduce oxidative damage in cellular models, which is vital for preventing diseases associated with oxidative stress .
Antimicrobial Activity
The antimicrobial efficacy of this compound has been explored through various assays. The compound demonstrates activity against both gram-positive and gram-negative bacteria. In particular, its structural similarity to other iodo-substituted benzene derivatives suggests it may inhibit bacterial growth effectively .
Cytotoxicity and Anticancer Potential
Recent studies have highlighted the cytotoxic effects of this compound on cancer cell lines. For example, derivatives containing iodine have shown promising results against liver cancer (HepG2) and breast cancer (MCF7) cell lines, with IC50 values indicating significant potency .
Case Studies
Several case studies illustrate the biological activity of this compound:
- Study on Antioxidant Properties : A study evaluated the antioxidant capacity of various iodobenzene derivatives, including this compound. Results indicated a strong ability to reduce oxidative stress markers in vitro, suggesting potential applications in neuroprotection and anti-aging therapies .
- Antimicrobial Efficacy Assessment : In a comparative study, this compound was tested against standard bacterial strains (e.g., Staphylococcus aureus and Escherichia coli). The compound showed notable inhibition zones, confirming its potential as a novel antimicrobial agent .
- Cytotoxicity Studies : A detailed investigation into the cytotoxic effects on various cancer cell lines revealed that this compound induced apoptosis in HepG2 cells through mitochondrial pathways, highlighting its potential as an anticancer agent .
Data Tables
The following table summarizes key findings related to the biological activities of this compound and its derivatives:
Q & A
Q. How can contradictions between computational predictions and experimental results for reaction mechanisms be addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
